molecular formula C12H16BNO4 B1454266 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid CAS No. 874534-61-9

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Cat. No. B1454266
CAS RN: 874534-61-9
M. Wt: 249.07 g/mol
InChI Key: BAQWKOHCDPHSRV-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid is a chemical compound with the following IUPAC name: 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenylboronic acid . Its molecular formula is C12H16BNO4 , and its molecular weight is approximately 249.07 g/mol . This compound belongs to the class of boronic acids, which are essential in organic synthesis and medicinal chemistry.


Synthesis Analysis

The synthesis of 4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, boronic acids are often prepared through boronate ester formation or direct boronation of aryl compounds. Researchers typically employ boron reagents such as trialkylborates or boronic acids themselves .


Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring attached to a boronic acid group. The tetrahydrofuran (THF) moiety is linked to the phenyl ring via a carbamoyl group. The THF ring provides flexibility and solubility, while the boronic acid functionality allows for versatile reactivity in cross-coupling reactions .


Chemical Reactions Analysis

4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it acts as a boron source, forming C-C bonds with aryl or heteroaryl halides. Additionally, it can undergo oxidation to form boronic acid derivatives .

Scientific Research Applications

Catalyst for Dehydrative Amidation

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, and related boronic acids, have been utilized as catalysts in chemical synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated high effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, highlighting the role of the ortho-substituent on boronic acid in accelerating amidation by preventing amine coordination to the boron atom, thus showcasing the potential utility of similar compounds in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Development of Organic Phosphorescent Materials

Aryl boronic acids, including 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid analogs, have been explored for their applications in the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic-esterification of these acids with appropriate dihydric alcohols has been shown to be a simple and effective approach for screening organic RTP and ML materials. This method has transformed non-RTP and ML active compounds into long-lived RTP emitters and bright ML dyes with specific optical properties, indicating the potential of such boronic acids in the creation of new optoelectronic materials (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).

Supramolecular Assemblies

Phenylboronic acids, including derivatives similar to 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, have been utilized in the construction of supramolecular assemblies. Such assemblies have been formed due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. This application showcases the role of boronic acids in directing the formation of complex structures, which can have implications for the development of novel materials with specific functions (Pedireddi & Seethalekshmi, 2004).

properties

IUPAC Name

[4-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h3-6,11,16-17H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQWKOHCDPHSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2CCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675044
Record name (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

CAS RN

874534-61-9
Record name (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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